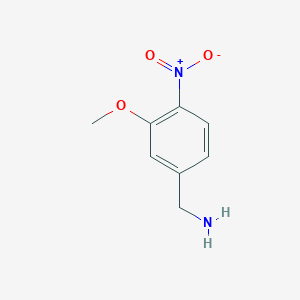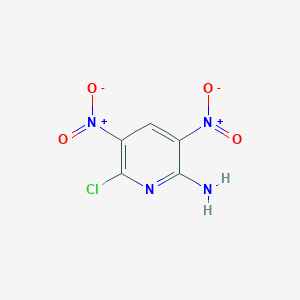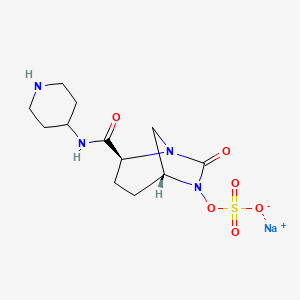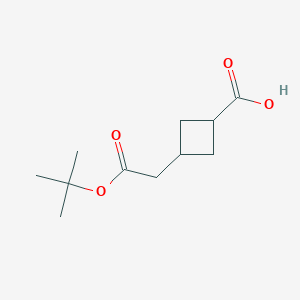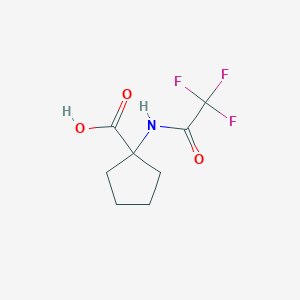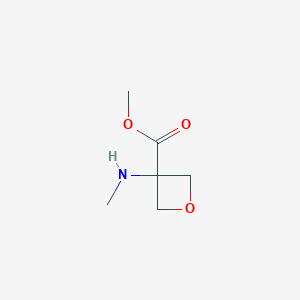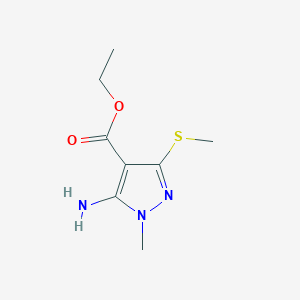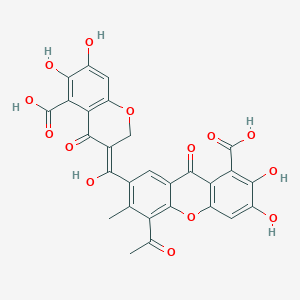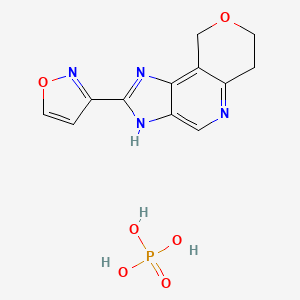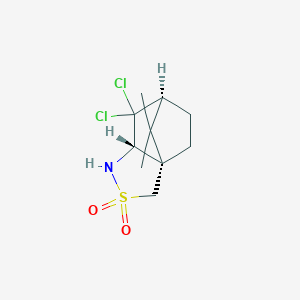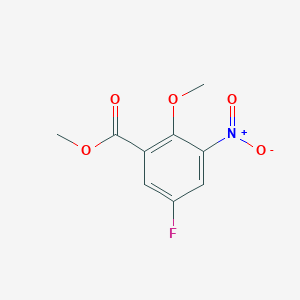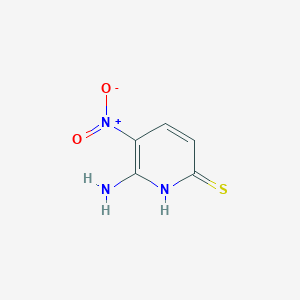
6-Amino-5-nitropyridine-2(1H)-thione
Descripción general
Descripción
6-Amino-5-nitropyridine-2(1H)-thione is a heterocyclic aromatic organic compound belonging to the pyridine family This compound features an amino group (-NH2) and a nitro group (-NO2) attached to the pyridine ring, along with a thione group (-S) at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-nitropyridine-2(1H)-thione typically involves the nitration of 6-amino-2-thiopyridine followed by oxidation. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, and the reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as metal oxides can enhance the efficiency of the nitration and oxidation steps, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-5-nitropyridine-2(1H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like tin chloride or iron powder in acidic environments.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 6-amino-5-nitropyridine-2-one.
Reduction: Reduction of the nitro group can produce 6-amino-5-aminopyridine-2(1H)-thione.
Aplicaciones Científicas De Investigación
Chemistry: 6-Amino-5-nitropyridine-2(1H)-thione is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe in molecular biology experiments. Its ability to interact with various biomolecules makes it valuable for understanding biological processes.
Medicine: The compound has shown potential as an intermediate in the synthesis of therapeutic agents. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the chemical industry, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism by which 6-Amino-5-nitropyridine-2(1H)-thione exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparación Con Compuestos Similares
6-Amino-5-nitropyridin-2-one: This compound is structurally similar but features an oxygen atom instead of a sulfur atom at the 2-position.
2-Amino-5-nitropyridine: Another related compound with a different arrangement of functional groups.
Uniqueness: 6-Amino-5-nitropyridine-2(1H)-thione is unique due to its thione group, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This difference can lead to variations in reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
6-amino-5-nitro-1H-pyridine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2S/c6-5-3(8(9)10)1-2-4(11)7-5/h1-2H,(H3,6,7,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDLHGAHZJSHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


